

# structural analysis of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

**Cat. No.:** B1609212

[Get Quote](#)

An In-depth Technical Guide on the Structural Analysis of **3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid** stands as a pivotal scaffold in the landscape of medicinal chemistry. Its distinct architecture, featuring a pyrazole core functionalized with phenyl, methyl, and carboxylic acid groups, imparts a rich chemical character with profound therapeutic potential. This guide provides a comprehensive exploration of the structural elucidation of this molecule, transcending a mere inventory of data to offer a nuanced discourse on experimental strategy, data interpretation, and the critical nexus between molecular structure and biological function. We will navigate the synergistic application of premier analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography—to construct a robust and validated structural model. The methodologies and interpretations detailed herein are anchored in established scientific principles and fortified by authoritative references, presenting a solid framework for researchers dedicated to the design and development of innovative pyrazole-based therapeutics.

# Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged motif in drug discovery, esteemed for its metabolic resilience and versatile binding capabilities. Its incorporation into numerous FDA-approved pharmaceuticals, such as the anti-inflammatory drug Celecoxib, highlights its therapeutic relevance. Specifically, **3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid** functions as an essential building block for a wide array of biologically active compounds, including potent inhibitors of kinases, growth factors, and other crucial cellular targets. A precise understanding of its three-dimensional structure is not a mere academic pursuit but a fundamental prerequisite for rational drug design. It empowers the optimization of ligand-receptor interactions and paves the way for the development of next-generation therapeutics with superior efficacy and selectivity.

## Synthesis and Physicochemical Characterization

A dependable and scalable synthesis is the bedrock of any chemical research initiative. The prevailing and most efficient pathway to **3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid** employs a multicomponent reaction, a hallmark of sustainable chemistry.

## Synthetic Workflow: A Validated Protocol

The synthesis is typically achieved through a one-pot reaction that involves the condensation of ethyl acetoacetate, phenylhydrazine, and a suitable C1 synthon, followed by the hydrolysis of the ester intermediate.

### Experimental Protocol: One-Pot Synthesis

- **Reaction Setup:** To a solution of ethyl acetoacetate (1.0 eq) in ethanol, introduce phenylhydrazine (1.0 eq) dropwise at ambient temperature.
- **Cyclization:** Add glyoxylic acid (1.1 eq) to the mixture and heat to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Hydrolysis:** Upon completion, cool the reaction mixture to room temperature and introduce a 2M aqueous solution of sodium hydroxide. Stir at 60°C for 2 hours to ensure complete ester hydrolysis.

- Workup and Purification: Acidify the mixture with 2M hydrochloric acid to precipitate the crude product. Isolate the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure **3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid**.

Causality Behind Experimental Choices:

- One-Pot Synthesis: This strategy is favored for its operational simplicity and efficiency, which minimizes reaction time, solvent consumption, and the number of purification steps, thereby aligning with the tenets of green chemistry.
- Reflux Conditions: The elevated temperature is crucial for surmounting the activation energy barriers of the cyclization and condensation steps, ensuring the reaction proceeds to completion.
- Alkaline Hydrolysis: The use of sodium hydroxide facilitates a swift and complete saponification of the intermediate ester to the target carboxylic acid.
- Recrystallization: This purification method is selected for its effectiveness in yielding highly crystalline material, a prerequisite for accurate analytical characterization.

## Physicochemical Properties

The key physicochemical properties of **3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid** are summarized below.

| Property          | Value                                                                |
|-------------------|----------------------------------------------------------------------|
| Molecular Formula | C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>        |
| Molecular Weight  | 202.21 g/mol <a href="#">[1]</a>                                     |
| Appearance        | White to off-white crystalline solid                                 |
| Melting Point     | ~215-218 °C                                                          |
| Solubility        | Soluble in DMSO, DMF, and hot ethanol;<br>sparingly soluble in water |

# In-Depth Structural Elucidation: A Multi-Technique Approach

The definitive structural determination of **3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid** necessitates a synergistic application of multiple analytical techniques. Each method contributes a unique piece to the structural puzzle, and their collective interpretation culminates in a comprehensive and validated molecular model.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution, with both  $^1\text{H}$  and  $^{13}\text{C}$  NMR providing granular insights into the chemical environment of each nucleus.

### $^1\text{H}$ NMR Spectroscopy:

The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their spatial relationships.

- Carboxylic Acid Proton (-COOH): A characteristic broad singlet is anticipated in the downfield region, typically between 10-13 ppm. This pronounced downfield shift is a consequence of the deshielding influence of the carbonyl group and intermolecular hydrogen bonding.
- Phenyl Protons (-C<sub>6</sub>H<sub>5</sub>): The five protons of the phenyl ring are expected to manifest as a multiplet in the aromatic region, generally between 7.2-7.8 ppm. The precise splitting pattern is contingent on the rotational dynamics of the phenyl ring.
- Pyrazole Ring Proton (-CH): The proton at the 5-position of the pyrazole ring should appear as a singlet, typically in the 7.5-8.5 ppm range. Its chemical shift is modulated by the electron-withdrawing character of the adjacent nitrogen atom and the carboxylic acid group.
- Methyl Protons (-CH<sub>3</sub>): The three protons of the methyl group will produce a sharp singlet in the upfield region, usually around 2.2-2.6 ppm.

### $^{13}\text{C}$ NMR Spectroscopy:

The carbon-13 NMR spectrum furnishes information on the number of non-equivalent carbon atoms in the molecule.

- **Carbonyl Carbon (-COOH):** The carboxylic acid carbonyl carbon is significantly deshielded and will be observed as a singlet in the far downfield region, typically between 160-180 ppm.
- **Aromatic and Pyrazole Carbons:** The carbon atoms of the phenyl and pyrazole rings will resonate in the 110-150 ppm range. Unambiguous assignment of these signals can be achieved using two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).
- **Methyl Carbon (-CH<sub>3</sub>):** The methyl carbon will appear as a singlet in the upfield region, typically between 10-20 ppm.

## Infrared (IR) Spectroscopy

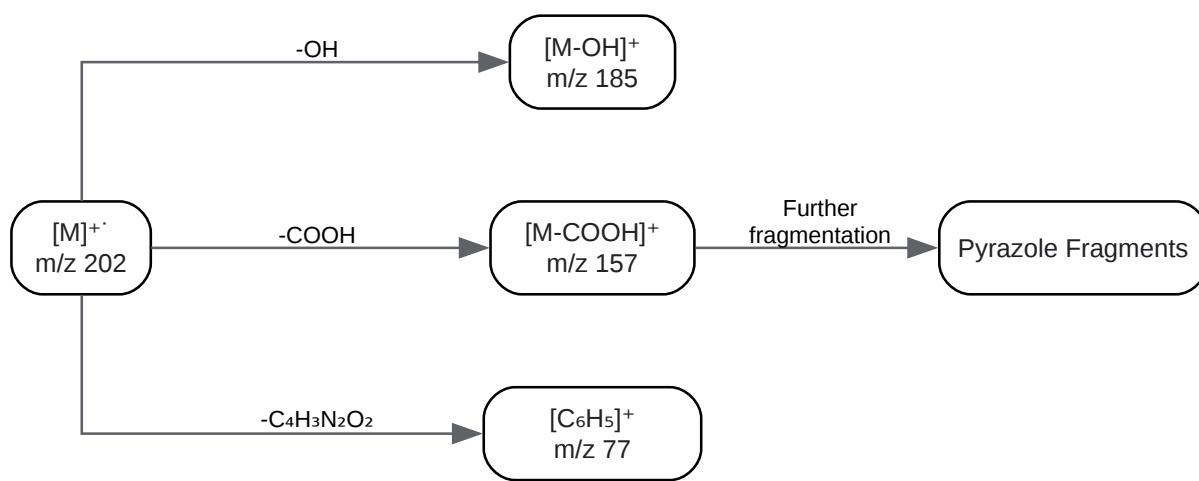
IR spectroscopy is an invaluable tool for the identification of functional groups within a molecule. The IR spectrum of **3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid** will display several characteristic absorption bands.

Key IR Absorptions:

| Wavenumber (cm <sup>-1</sup> ) | Functional Group | Vibration           |
|--------------------------------|------------------|---------------------|
| 2500-3300 (broad)              | -COOH            | O-H stretch[2][3]   |
| ~3100                          | Aromatic C-H     | C-H stretch[2]      |
| ~2950                          | Methyl C-H       | C-H stretch[4]      |
| ~1700                          | -COOH            | C=O stretch[3][4]   |
| 1600, 1490                     | Aromatic C=C     | C=C stretch[2]      |
| ~1550                          | Pyrazole Ring    | C=N, C=C stretch[5] |

The broad O-H stretching band is a definitive feature of a carboxylic acid, arising from extensive intermolecular hydrogen bonding.[2][3] The intense carbonyl absorption around 1700 cm<sup>-1</sup> further corroborates the presence of the carboxylic acid functionality.[3][4]

## Mass Spectrometry (MS)


Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which are instrumental in confirming its identity and deducing its structure.

Expected Fragmentation Pattern:

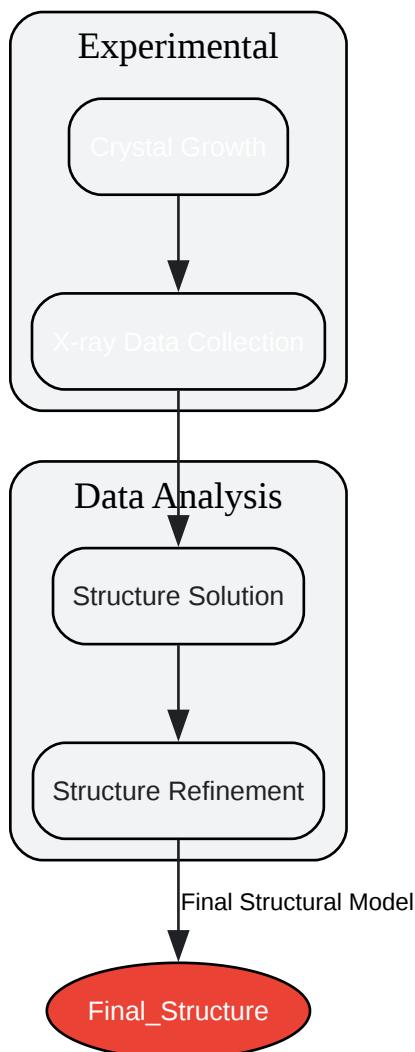
In an electron ionization (EI) mass spectrum, the molecular ion peak ( $M^+$ ) would be detected at a mass-to-charge ratio ( $m/z$ ) corresponding to the compound's molecular weight (202.21).

Salient fragmentation pathways would likely include:

- Loss of -OH ( $M-17$ ): Cleavage of the hydroxyl radical from the carboxylic acid group.[\[6\]](#)
- Loss of -COOH ( $M-45$ ): Decarboxylation represents a common fragmentation route for carboxylic acids.[\[6\]](#)[\[7\]](#)
- Fragmentation of the Pyrazole Ring: The pyrazole ring is known to undergo characteristic fragmentation, often involving the elimination of  $N_2$  or HCN.[\[8\]](#)
- Cleavage of the Phenyl Group: The loss of the phenyl group ( $C_6H_5$ ,  $m/z$  77) is also a plausible fragmentation event.



[Click to download full resolution via product page](#)


Caption: Predicted Mass Spectrometry Fragmentation Pathway.

## X-ray Crystallography

For an unequivocal and definitive determination of the three-dimensional structure, single-crystal X-ray diffraction remains the unparalleled gold standard. This technique yields precise bond lengths, bond angles, and the overall molecular conformation in the solid state. While a crystal structure for the title compound was not found in the available literature, structures of related pyrazole carboxylic acids have been reported, offering valuable structural insights.<sup>[9]</sup> <sup>[10]</sup><sup>[11]</sup><sup>[12]</sup> For instance, the dihedral angle between the pyrazole and phenyl rings is a critical conformational parameter that dictates the molecule's overall shape and its potential interactions with biological macromolecules. In a closely related structure, this angle was determined to be 34.95(5)°.<sup>[9]</sup>

### Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** High-quality single crystals are cultivated by the slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).
- **Data Collection:** A well-formed crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is meticulously collected using an area detector.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct or Patterson methods and subsequently refined to yield the final atomic coordinates and thermal displacement parameters.



[Click to download full resolution via product page](#)

Caption: Workflow for Single-Crystal X-ray Crystallography.

## Biological Context and Drug Development Implications

The structural attributes of **3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid** are inextricably linked to its biological activity. The phenyl group is capable of engaging in  $\pi$ - $\pi$  stacking interactions with aromatic amino acid residues within a protein's active site. The carboxylic acid moiety serves as a versatile hydrogen bond donor and acceptor and can also form ionic interactions with basic residues. The methyl group can contribute to binding through favorable

van der Waals contacts. The pyrazole core itself can participate in hydrogen bonding and coordinate with metal ions.

This understanding of the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective inhibitors. For instance, derivatization of the phenyl ring with various substituents can modulate the compound's electronic and steric properties, potentially leading to enhanced binding affinity. The carboxylic acid can be replaced with other acidic bioisosteres to optimize the compound's pharmacokinetic profile.

## Conclusion

The structural analysis of **3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid** is a multifaceted undertaking that capitalizes on the complementary strengths of diverse analytical techniques. NMR, IR, and MS provide a detailed blueprint of the molecule's connectivity and functional group composition, while X-ray crystallography offers the definitive proof of its three-dimensional architecture. A comprehensive understanding of its structure is not only fundamental to its chemical characterization but also forms the cornerstone for its application in medicinal chemistry and drug discovery. The insights gleaned from these analytical investigations empower researchers to rationally design and synthesize novel pyrazole-based compounds with superior therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | C11H10N2O2 | CID 12189267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [structural analysis of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1609212#structural-analysis-of-3-methyl-1-phenyl-1h-pyrazole-4-carboxylic-acid>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

